7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-aminobenzenesulfonamide with a fluorinating agent to introduce the fluorine atom at the 7-position. The cyclization is then achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Scientific Research Applications
7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: It is investigated for its potential use in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-aminobenzenesulfonamide: A precursor in the synthesis of the target compound.
7-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: A similar compound with a chlorine atom instead of fluorine.
5-Methoxy-2-benzimidazolethiol: Another heterocyclic compound with similar structural features.
Uniqueness
7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can significantly improve the pharmacokinetic properties of drug candidates.
Properties
Molecular Formula |
C8H7FN2O4S |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C8H7FN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
XXNGVCHLKCEGEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)S(=O)(=O)NC(=O)N2 |
Origin of Product |
United States |
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